molecular formula C17H25NO5 B2657511 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide CAS No. 2310143-06-5

2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide

Cat. No.: B2657511
CAS No.: 2310143-06-5
M. Wt: 323.389
InChI Key: QCSWIGHKBXORBO-UHFFFAOYSA-N
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Description

This compound features a 4-ethoxyphenyl acetamide core linked to a substituted oxolane (tetrahydrofuran) moiety via a methyl bridge. The oxolane ring is functionalized at the 3-position with a 2-hydroxyethoxy group, imparting both hydrophilicity and conformational flexibility.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-2-22-15-5-3-14(4-6-15)11-16(20)18-12-17(23-10-8-19)7-9-21-13-17/h3-6,19H,2,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSWIGHKBXORBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves multiple steps. One common synthetic route starts with the preparation of 4-ethoxyphenylacetic acid, which is then reacted with appropriate reagents to introduce the oxolan-3-ylmethyl group. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues from Indazole-Based Acetamides ()

Compounds such as N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) and 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) share the 2-(4-ethoxyphenyl)acetamide backbone but diverge in their heterocyclic substituents. Key differences include:

  • Substituents: The oxolane’s 2-hydroxyethoxy group introduces polarity, contrasting with the bromo or fluorophenylamino groups in indazole analogs, which modulate electronic and steric effects .

Morpholinone-Based Acetamides ()

Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide exhibit a morpholinone ring instead of oxolane. Key distinctions include:

  • Ring Electronics: Morpholinone’s lactam moiety introduces hydrogen-bonding sites absent in the oxolane system.
  • Synthetic Routes: The target compound’s synthesis likely involves etherification and amidation steps, whereas morpholinone analogs require acetylation and sulfonylation under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

Tetrahydrofuran Derivatives ()

The compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (3) shares a tetrahydrofuran substructure but incorporates a sulfamoyl group. Notable contrasts:

  • Synthesis : Compound 3 is synthesized via acetylation of sulfanilyl chloride, differing from the target’s likely coupling or alkylation steps .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s oxolane-ether linkage may require regioselective etherification, contrasting with indazole analogs that employ Pd-catalyzed cross-coupling (e.g., 5b synthesis using Pd₂(dba)₃) .
  • Physicochemical Properties: The hydroxyethoxy group in the target compound could improve aqueous solubility compared to bromo- or fluoro-substituted indazoles, as evidenced by morpholinone analogs with logP values influenced by polar substituents .
  • Biological Relevance : While anti-proliferative activity is reported for indazole-acetamides (), the target’s oxolane moiety may confer distinct pharmacokinetic profiles, warranting further evaluation .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C15H23N1O5C_{15}H_{23}N_{1}O_{5}, with a molar mass of approximately 295.35 g/mol. The structure features an ethoxyphenyl group, an oxolane moiety, and an acetamide functional group, which may contribute to its biological activity.

The biological activity of 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has been investigated in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This is hypothesized to be due to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation.
  • Antioxidant Properties : The presence of phenolic structures in its composition suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.

Study 1: Antimicrobial Effects

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various acetamides, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 20 µg/mL, suggesting significant antibacterial potential .

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to inhibit the production of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a reduction in TNF-alpha levels by approximately 40% at a concentration of 50 µM, indicating promising anti-inflammatory properties .

Research Findings

Activity TypeTest Organism/ModelConcentrationEffect Observed
AntimicrobialStaphylococcus aureus20 µg/mLSignificant growth inhibition
Anti-inflammatoryMacrophage model50 µM40% reduction in TNF-alpha levels
AntioxidantDPPH assay100 µg/mLScavenging activity noted

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide?

A multi-step synthesis is typically employed, involving:

  • Amide coupling : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF to form the acetamide bond. For example, a primary amine (e.g., [3-(2-hydroxyethoxy)oxolan-3-yl]methylamine) reacts with 2-(4-ethoxyphenyl)acetic acid derivatives .
  • Protection/deprotection strategies : Hydroxyethoxy groups may require temporary protection (e.g., acetyl or tert-butyldimethylsilyl groups) during synthesis to prevent side reactions .
  • Purification : Silica gel chromatography with gradients of MeOH in CH₂Cl₂ (0–8%) followed by recrystallization from ethyl acetate is common .

Key challenges : Competing side reactions (e.g., over-acylation) and ensuring regioselectivity in the oxolane ring substitution.

How can researchers validate the structural identity of this compound?

Combined spectroscopic and chromatographic methods are essential:

  • 1H/13C NMR : Confirm the presence of characteristic signals, such as:
    • δ 4.11–4.90 ppm (oxolane ring protons and ethoxy group).
    • δ 7.16–7.39 ppm (aromatic protons from the 4-ethoxyphenyl group) .
  • Mass spectrometry (ESI/APCI+) : Look for [M+H]⁺ and [M+Na]⁺ adducts. For example, a molecular ion at m/z 347 (M+H) with isotopic patterns confirming halogen-free composition .
  • HPLC purity : Use reverse-phase C18 columns with UV detection (λmax ~255 nm) and methods adapted from related acetamide purity protocols .

Advanced Research Questions

What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

  • Variable substituent libraries : Synthesize analogs with modifications to:
    • The ethoxyphenyl group (e.g., replacing ethoxy with methoxy or halogen substituents).
    • The oxolane ring (e.g., varying hydroxyethoxy chain length or stereochemistry) .
  • Biological assay standardization : Use randomized block designs with split-split plots for dose-response studies, ensuring statistical power through ≥4 replicates per condition .
  • Data contradiction resolution : If bioactivity conflicts arise (e.g., inconsistent IC₅₀ values), validate via orthogonal assays (e.g., SPR binding vs. cell viability) and recheck synthetic intermediates for impurities .

How can researchers address stability and degradation issues during storage?

  • Forced degradation studies : Expose the compound to:
    • Acidic/basic conditions (0.1M HCl/NaOH at 40°C for 24h).
    • Oxidative stress (3% H₂O₂).
    • Photolysis (ICH Q1B guidelines).
  • Analytical monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond or oxidation of the ethoxy group) .
  • Storage optimization : Store as a crystalline solid at -20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation or oxidation .

What computational methods support mechanistic studies of this compound’s interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., enzymes or receptors). Focus on the acetamide’s hydrogen-bonding capacity and the ethoxyphenyl group’s hydrophobic interactions .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the oxolane ring and hydroxyethoxy side chain .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and topological torsion indices to predict bioavailability or toxicity .

Methodological Notes

  • Contradictions in evidence : Synthesis protocols for analogous compounds vary in reaction times (e.g., 3h vs. overnight stirring for amide coupling). Resolve by testing both conditions and monitoring reaction progress via TLC .
  • Advanced purification : For enantiomeric resolution of the oxolane ring, consider chiral HPLC with amylose-based columns .

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